molecular formula C12H9NO3S2 B11051467 2-(4-methylphenyl)thieno[2,3-d][1,2]thiazol-3(2H)-one 1,1-dioxide

2-(4-methylphenyl)thieno[2,3-d][1,2]thiazol-3(2H)-one 1,1-dioxide

Cat. No.: B11051467
M. Wt: 279.3 g/mol
InChI Key: DQEYMJHVANSFLV-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that features a thieno[2,3-d]isothiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of substituted thiophenes and isothiazoles, which undergo cyclization reactions in the presence of catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(4-Methylphenyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide is unique due to its specific substitution pattern and the presence of the isothiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H9NO3S2

Molecular Weight

279.3 g/mol

IUPAC Name

2-(4-methylphenyl)-1,1-dioxothieno[2,3-d][1,2]thiazol-3-one

InChI

InChI=1S/C12H9NO3S2/c1-8-2-4-9(5-3-8)13-12(14)11-10(6-7-17-11)18(13,15)16/h2-7H,1H3

InChI Key

DQEYMJHVANSFLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(S2(=O)=O)C=CS3

Origin of Product

United States

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